5-(Hydroxymethyl)-2-(Trifluormethyl)pyridin-1-oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine N-oxides, which are structurally similar to your compound, have been synthesized and used in the preparation of drug cocrystals . These compounds have been used to engineer pharmaceutical solids of a desired phase .
Molecular Structure Analysis
The formation of hydrogen bond synthons such as COOH–pyridine N-oxide, OH or NH–pyridine N-oxide was found to be robust . These synthons were further correlated with the ameliorated properties of the drugs .
Chemical Reactions Analysis
Pyridine and other similar azaaromatics have been reported as efficient biomimetic hydrogen shuttles for a transition-metal-free direct N-alkylation of aryl and heteroaryl amines using a variety of benzylic and straight chain alcohols .
Wissenschaftliche Forschungsanwendungen
- Anwendung: Als selektiver Faktor-XIa-Inhibitor oder dualer Inhibitor von Faktor XIa und Plasma-Kallikrein zeigt diese Verbindung vielversprechende Ergebnisse bei der Behandlung oder Vorbeugung von Thrombosen, Embolien, Hyperkoagulabilität und fibrotischen Veränderungen .
Hemmung von Faktor XIa
Synthetische Chemie
Wirkmechanismus
Target of Action
The primary targets of 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide are Factor XIa and plasma kallikrein . These compounds are selective inhibitors of these targets . Factor XIa and plasma kallikrein play crucial roles in the coagulation cascade, and their inhibition can prevent thromboses, embolisms, hypercoagulability, or fibrotic changes .
Mode of Action
The compound interacts with its targets, Factor XIa and plasma kallikrein, by inhibiting their activity . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway that leads to the formation of blood clots . By inhibiting Factor XIa and plasma kallikrein, the compound disrupts this pathway, preventing the downstream effects of clot formation .
Result of Action
The inhibition of Factor XIa and plasma kallikrein by the compound results in the prevention of thromboses, embolisms, hypercoagulability, or fibrotic changes . This can be beneficial in conditions where these events are undesirable or harmful .
Biochemische Analyse
Biochemical Properties
5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide has been found to interact with several enzymes and proteins in biochemical reactions . For instance, it has been identified as a selective inhibitor of Factor XIa and plasma kallikrein . These interactions are crucial in the regulation of thromboses, embolisms, hypercoagulability, and fibrotic changes .
Cellular Effects
The effects of 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide on cells are primarily related to its role in preventing thromboses, embolisms, hypercoagulability, and fibrotic changes . It influences cell function by interacting with specific cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . Its role as a selective inhibitor of Factor XIa and plasma kallikrein is particularly noteworthy .
Metabolic Pathways
5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine 1-oxide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
[1-oxido-6-(trifluoromethyl)pyridin-1-ium-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6-2-1-5(4-12)3-11(6)13/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOPLQXAGHVAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1CO)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.